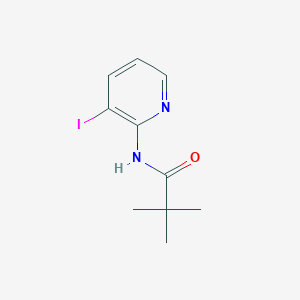

N-(3-iodopyridin-2-yl)pivalamide

Overview

Description

N-(3-iodopyridin-2-yl)pivalamide is part of a broader class of organic compounds that include pyridine derivatives modified with various functional groups. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step organic reactions, including halogenation, amidation, and coupling reactions. For example, methods have been developed for efficiently synthesizing pyridine derivatives through reactions such as electrophilic substitution, cross-coupling, and cyclization processes under various conditions (Marsais et al., 1990).

Molecular Structure Analysis

The molecular structure of pyridine derivatives like N-(3-iodopyridin-2-yl)pivalamide is characterized by spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions. For instance, crystallographic analysis has revealed specific intramolecular hydrogen bonding and molecular conformation in related compounds (Atalay et al., 2016).

Chemical Reactions and Properties

Pyridine derivatives undergo various chemical reactions, including nucleophilic substitution, oxidation, and coordination with metal ions. The presence of functional groups like the pivalamide moiety influences the reactivity and chemical properties of these compounds. Research has shown that modifications in the pyridine ring can lead to compounds with significant biological activities and interactions with biological targets (Jayarajan et al., 2019).

Scientific Research Applications

Synthesis of Chemical Compounds : It is used in the synthesis of amidate-bridged Pt(bpy) dimers tethered to Ru(bpy)3(2+) derivatives (Hirahara, Masaoka, & Sakai, 2011). Additionally, it plays a role in the synthesis of various substituted derivatives of 3-(aminomethyl)pyridine (Smith, El‐Hiti, Alshammari, & Fekri, 2013), N-substituted nicotinamides, and related compounds (Takács, Jakab, Petz, & Kollár, 2007).

Ring Substitution Reactions : It is useful in ring substitution reactions, yielding high yields of products involving ring substitution ortho to the pivaloylaminoethyl group (Smith, El‐Hiti, & Alshammari, 2012). The biaryl products of N-(3-iodopyridin-2-yl)pivalamide can be effectively converted into biologically active phenanthridine and phenanthridinone derivatives (Haridharan, Muralirajan, & Cheng, 2015).

Biological Importance : N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide corrects defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR (Yu et al., 2008). Moreover, it has shown strong nucleophilic behavior towards active electrophilic compounds and potential antibacterial properties (Al-Romaizan, 2019).

Radiolabelling for PET Investigations : It is used in the synthesis and radiolabelling of N-(2-aminoethyl)-5-fluoropyridine-2-carboxamide for PET investigations of MAO-B related neuropsychiatric diseases (Beer, Haeberli, Ametamey, & Schubiger, 1995).

Enzyme Inhibition and Molecular Modeling : N-((4-acetylphenyl)carbamothioyl)pivalamide exhibited significant enzyme inhibition activity and is studied in molecular modeling (Saeed et al., 2022).

Anticancer Properties : It has potential anticancer properties when photo-activated by UVA-visible rays (Benchabane et al., 2009).

Structural Studies : Its molecular structure is stabilized by intra-molecular hydrogen bonds and linked by various hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Imaging Breast Cancer : It has been studied for its high affinity for sigma-1 and sigma-2 receptor sites, showing potential for imaging breast cancer (John et al., 1999).

Pharmacologic Characterization : Its derivatives are studied for anti-atopic dermatitis activity via robust suppression of the sphingosylphosphorylcholine receptor (Song et al., 2014).

Safety and Hazards

N-(3-iodopyridin-2-yl)pivalamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

properties

IUPAC Name |

N-(3-iodopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-7(11)5-4-6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHVZQZQGUTYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449382 | |

| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-iodopyridin-2-yl)pivalamide | |

CAS RN |

113975-31-8 | |

| Record name | N-(3-Iodopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 113975-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

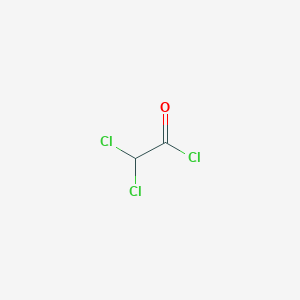

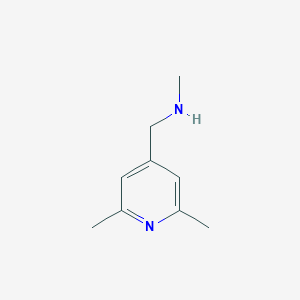

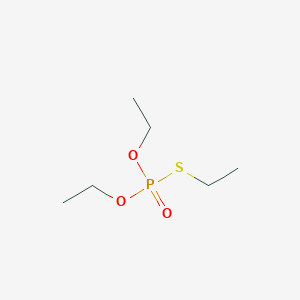

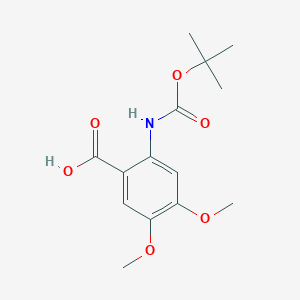

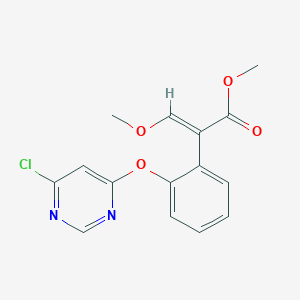

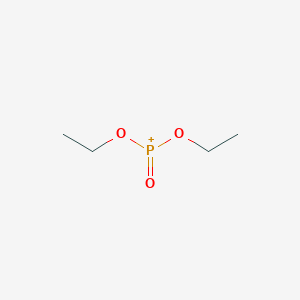

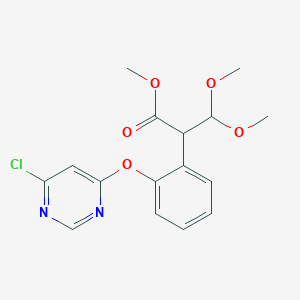

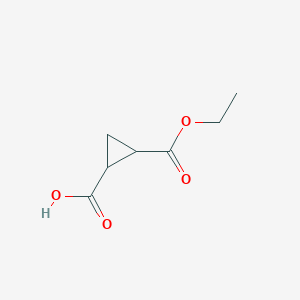

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.